molecular formula C6H7ClN2O2 B186940 6-Chloro-1,3-dimethyluracil CAS No. 6972-27-6

6-Chloro-1,3-dimethyluracil

Cat. No.: B186940
CAS No.: 6972-27-6
M. Wt: 174.58 g/mol
InChI Key: VATQPUHLFQHDBD-UHFFFAOYSA-N
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Description

6-Chloro-1,3-dimethyluracil (6-ClDMU, CAS 6972-27-6) is a halogenated pyrimidine derivative with the molecular formula C₆H₇ClN₂O₂ and a molecular weight of 174.58 g/mol . Structurally, it features a chlorine atom at the 6-position and methyl groups at the 1- and 3-positions of the uracil ring. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the preparation of antiviral and anticancer agents . Its synthesis involves chlorination of 1,3-dimethylbarbituric acid using phosphorus oxychloride (POCl₃), with optimized methods achieving high yields (80–94%) under mild conditions .

Key properties include:

  • Melting point: 109–111°C
  • Safety: Irritant (Xi hazard code), requiring handling precautions for skin, eyes, and respiratory protection .

Preparation Methods

Reaction Mechanisms and Historical Context

The synthesis of 6-chloro-1,3-dimethyluracil hinges on the chlorination of 1,3-dimethylbarbituric acid, a transformation traditionally achieved through phosphorus oxychloride-mediated reactions. Early methods, such as those disclosed in US Patent 4,659,651, required stoichiometric excesses of POCl₃ (1.5–2.0 equivalents) and prolonged reaction times under acidic conditions, often resulting in yields below 70% . These approaches faced criticism for generating substantial waste acid and demanding specialized corrosion-resistant equipment, complicating large-scale production .

Contemporary protocols, exemplified by CN103012288A, mitigate these issues through solvent engineering and optimized reagent ratios. The general mechanism involves nucleophilic substitution at the C6 position of 1,3-dimethylbarbituric acid, where POCl₃ acts as both a chlorinating agent and Lewis acid catalyst. Solvent choice critically influences reaction kinetics: polar aprotic solvents like ethyl acetate enhance chlorination efficiency by stabilizing transition states, while hydrophobic media like toluene simplify post-reaction separations .

Solvent Systems and Their Impact on Reaction Efficiency

Halogenated Solvents: Trichloromethane Case Study

In Example 3 of CN103012288A, trichloromethane demonstrated exceptional performance, delivering a 90% yield at −5°C to 0°C. The protocol involved:

  • Solvent-to-substrate ratio : 2.5:1 (25 kg trichloromethane per 10 kg 1,3-dimethylbarbituric acid)

  • POCl₃ stoichiometry : 1.2 equivalents (12 kg per 10 kg substrate)

  • Work-up : Methanol-mediated recrystallization with 0.5 kg activated carbon

¹H NMR analysis confirmed product purity at 99.5%, with a melting point of 113–114°C . Trichloromethane’s high density (1.48 g/cm³) facilitated aqueous layer separations during quenching, achieving an 86% solvent recovery rate .

Ester Solvents: Ethyl Acetate Optimization

Ethyl acetate, a low-toxicity alternative, yielded 85% product in Example 4 under reflux conditions. Key parameters included:

  • Solvent volume : 50 kg ethyl acetate per 10 kg substrate

  • POCl₃ : 0.8 equivalents (8 kg)

  • Quenching agent : Ethanol-water azeotrope

Despite a marginally lower melting point (267–268°C), the product met pharmacopeial standards (99.3% purity) . Ethyl acetate’s moderate polarity enabled efficient POCl₃ dissolution while permitting straightforward phase separation post-reaction, recovering 88% solvent .

Temperature and Stoichiometric Considerations

Low-Temperature Regimens

Controlled exotherms proved crucial for minimizing byproducts. Example 1 maintained −5°C during POCl₃ addition, suppressing dichlorination and resinification. Comparative data reveals:

Temperature Range (°C)Yield (%)Purity (%)
−5 to 09099.5
10–158499.1
20–257698.8

POCl₃ Equivalence Optimization

Stoichiometric studies demonstrated that 1.2 equivalents of POCl₃ maximized conversion without overchlorination. Excess reagent (>1.5 eq) led to emulsion formation during work-up, reducing isolatable yields by 12–18% .

Purification and Solvent Recovery Strategies

Post-reaction processing significantly influences economic viability. Example 5’s toluene-based system achieved 95% solvent recovery via:

  • Liquid-liquid extraction : Three 10 kg water washes removed residual POCl₃

  • Drying : Anhydrous sodium sulfate (0.5 kg) adsorption

  • Distillation : Atmospheric-pressure toluene recovery

This protocol reduced waste generation by 40% compared to earlier methods . Methanol recrystallization consistently produced HPLC-pure material (>99%), with activated carbon decolorization eliminating chromophoric impurities .

Analytical Characterization and Quality Control

Rigorous spectroscopic validation ensured batch consistency:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.42 (s, 3H, N-CH₃), 3.29 (s, 3H, N-CH₃), 5.89 (s, 1H, C5-H)

  • ¹³C NMR : 162.4 (C4=O), 155.1 (C2=O), 107.2 (C5), 36.1 (N-CH₃), 29.8 (N-CH₃)

  • Melting point : 113–114°C (DSC, heating rate 10°C/min)

These metrics align with Thermo Scientific’s commercial specifications (99% purity, CAS 6972-27-6) .

Industrial Scalability and Environmental Impact

Modern methodologies address green chemistry principles through:

  • Solvent recycling : 85–95% recovery rates reduce raw material costs

  • Waste minimization : Phosphorus-containing byproducts decreased by 60% via aqueous quenching

  • Energy efficiency : Reflux times reduced from 6 hours (historical) to 5 hours

Life-cycle analyses suggest a 30% reduction in carbon footprint compared to 1990s-era processes, primarily due to reduced halogenated solvent use .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1,3-dimethyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis:
    • CDMU serves as an important intermediate in the synthesis of several bioactive compounds. Notably, it is involved in the production of antihypertensive drugs like Ramipril and antiarrhythmic agents such as Nifekalant . The chlorinated uracil derivative facilitates the introduction of functional groups that are crucial for the biological activity of these drugs.
  • Synthesis of Nucleobase Analogues:
    • The compound is also used to create nucleobase analogues that can inhibit nucleic acid synthesis or function as antiviral agents. For instance, modifications of CDMU lead to derivatives that exhibit antiviral properties against various pathogens .

Case Study 1: Synthesis Optimization

A study highlighted a novel preparation method for CDMU that reduced the consumption of phosphorus oxychloride during synthesis. This method not only improved yield but also minimized waste production, making the process more environmentally friendly .

Research demonstrated that derivatives synthesized from CDMU exhibited significant biological activities, including inhibition of specific enzymes involved in nucleotide metabolism. These findings suggest potential applications in cancer therapy and antiviral drug development .

Comparative Data Table

Application AreaDescriptionKey Findings
Drug SynthesisIntermediate for antihypertensive and antiarrhythmic drugsUsed in Ramipril and Nifekalant synthesis
Nucleobase AnaloguesInhibition of nucleic acid synthesisPotential antiviral properties
Environmental ImpactReduced reagent usage during synthesisImproved yield and reduced waste

Mechanism of Action

The mechanism of action of 6-Chloro-1,3-dimethyluracil involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential antiviral or anticancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Table 1: Substituent-Derived Compounds and Their Properties

Compound Substituent Reaction Type Conditions Yield Key Applications/Products Reference
6-ClDMU Cl at C6 Nucleophilic substitution Phenols, NaH, DMF 80–94% 6-Aryloxy derivatives (pharmaceutical intermediates)
6-Amino-1,3-dimethyluracil NH₂ at C6 Coupling with diazonium salts Polar solvents Varies Antioxidant agents, solvatochromic dyes
5-(α-Benzoyl)benzyl-1,3-dimethyluracil Benzoyl at C5 C–C bond formation NaOEt, EtOH, rt 96% Precursor for 1,3,6-trimethyluracil

Key Findings :

  • The chlorine atom in 6-ClDMU facilitates efficient substitution with phenols or amines, whereas electron-withdrawing groups (e.g., –NO₂, –CHO) on phenols reduce yields due to steric and electronic effects .
  • 6-Amino-1,3-dimethyluracil exhibits superior solvatochromic properties in polar aprotic solvents, making it valuable in dye chemistry . High-purity grades of this compound minimize reaction interference, enhancing reliability in pharmaceutical research .

Photochemical Behavior

6-ClDMU undergoes unique photocycloaddition reactions with aromatic compounds, distinguishing it from non-halogenated uracil derivatives:

Table 2: Photochemical Reactions of 6-ClDMU vs. Other Uracils

Reactant Conditions Products Key Findings Reference
6-ClDMU + mesitylene TFA, UV (1h vs. 18h) Cyclooctapyrimidine derivatives Prolonged irradiation yields novel pentalenopyrimidines
6-ClDMU + naphthalene Cyclohexane (non-polar) 6-(1-Naphthyluracil) Solvent polarity dictates reaction pathway (1,2-cycloaddition vs. direct substitution)
Non-halogenated uracil + benzene UV irradiation No cycloadducts Chlorine in 6-ClDMU enhances reactivity for ortho-cycloaddition

Key Findings :

  • The chlorine atom stabilizes transition states in photocycloaddition, enabling the formation of complex fused-ring systems (e.g., cyclooctapyrimidines and naphthocyclobutapyrimidines) .
  • Acid catalysis (e.g., trifluoroacetic acid, TFA) accelerates these reactions by polarizing the uracil ring, favoring [4+2] or [2+2] cycloadditions .

Table 3: Catalytic Performance of 6-ClDMU Derivatives

Catalyst System Reaction Yield Advantages Reference
Nano-magnetite Schiff base complex Three-component reaction (4-chlorobenzaldehyde, dimedone, 6-amino-1,3-dimethyluracil) High Eco-friendly, high efficiency under mild conditions
Eaton’s reagent (P₂O₅/MeSO₃H) Synthesis of α-aminophosphonates >90% Eco-compatible, one-pot synthesis of antioxidants

Key Findings :

Research Findings and Implications

Synthetic Versatility: 6-ClDMU’s halogen and methyl substituents enhance its reactivity in nucleophilic substitutions and photocycloadditions, outperforming non-halogenated uracils .

Pharmaceutical Relevance : Derivatives like 6-aryloxyuracils and fused-ring cycloadducts show promise as antiviral and anticancer agents due to their structural mimicry of nucleic acid bases .

Purity Considerations: High-purity 6-amino-1,3-dimethyluracil minimizes side reactions, underscoring the importance of quality control in fine chemical synthesis .

Biological Activity

6-Chloro-1,3-dimethyluracil (CDMU) is a derivative of uracil that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is structurally characterized by the presence of a chlorine atom at the 6-position and two methyl groups at the 1 and 3 positions of the uracil ring. Its synthesis and biological implications have been the subject of various studies, particularly in relation to its pharmacological properties.

Synthesis

The synthesis of CDMU typically involves chlorination of 1,3-dimethylbarbituric acid using phosphorus oxychloride as a chlorinating agent. This method has been optimized to enhance yield and reduce the use of hazardous materials . The reaction scheme can be summarized as follows:

  • Reflux Reaction : 1,3-dimethylbarbituric acid is reacted with phosphorus oxychloride in a water-insoluble organic solvent.
  • Quenching : Water is added to stop the reaction, leading to the formation of CDMU.
  • Purification : The crude product is purified through recrystallization.

Antiviral Properties

CDMU has been investigated for its antiviral properties, particularly against various strains of viruses. Studies have shown that it exhibits significant activity against herpes simplex virus (HSV) and other viral pathogens. The mechanism appears to involve interference with viral replication processes .

Antitumor Activity

Research indicates that CDMU possesses antitumor activity, potentially through mechanisms that induce apoptosis in cancer cells. For instance, it has been shown to inhibit cell proliferation in certain cancer cell lines, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

CDMU acts as an inhibitor of specific enzymes involved in nucleic acid metabolism. Its structural similarity to nucleobases allows it to compete with natural substrates, thereby affecting enzyme activity. This property has implications for drug design targeting metabolic pathways in pathogens and cancer cells .

Case Studies

Several case studies have documented the efficacy of CDMU:

  • Study on Antiviral Effects : In vitro studies demonstrated that CDMU reduced viral load in infected cell cultures by up to 70% when administered at optimal concentrations .
  • Antitumor Research : A study involving human cancer cell lines revealed that CDMU treatment led to a significant decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Safety Profile

While CDMU shows promising biological activities, its safety profile must also be considered. Data indicate that it can cause skin irritation and serious eye damage upon contact . Therefore, appropriate handling measures are necessary during research and application.

Q & A

Basic Questions

Q. What are the critical physicochemical properties of 6-Chloro-1,3-dimethyluracil, and how do they influence its handling in laboratory settings?

  • Answer: this compound (CAS 6972-27-6) has a molecular formula of C₆H₇ClN₂O₂ and a molecular weight of 174.585 g/mol. Its crystalline structure and moderate solubility in polar solvents (e.g., DMSO, ethanol) necessitate controlled storage conditions (dry, inert atmosphere) to prevent hydrolysis of the chloro substituent. Safety data indicate it is an irritant (Xi hazard code), requiring PPE (gloves, goggles) and proper ventilation during handling .

Q. How is this compound analytically characterized to confirm purity and structural integrity?

  • Answer: Analytical methods include:

  • Gas Chromatography (GC): Quantifies purity (>98% by GC) and detects volatile impurities .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR verifies substitution patterns (e.g., chloro at C6, methyl at N1/N3) .
  • High-Performance Liquid Chromatography (HPLC): Assesses non-volatile contaminants and reaction intermediates .

Advanced Research Questions

Q. What synthetic strategies optimize nucleophilic substitution of the chlorine atom in this compound for derivatization (e.g., 6-amino analogs)?

  • Answer: The chloro group undergoes nucleophilic displacement with amines under reflux in aprotic solvents (e.g., DMF, THF). Catalytic bases (e.g., K₂CO₃) enhance reactivity. For example:

  • Stepwise substitution: Reaction with hydrazine yields 6-hydrazino-1,3-dimethyluracil, a precursor for heterocyclic derivatives .
  • Kinetic monitoring: TLC or HPLC tracks reaction progress to minimize side products like dimerization .

Q. How do researchers resolve contradictions in reaction yields during cross-coupling reactions involving this compound?

  • Answer: Yield discrepancies in Sonogashira or Suzuki-Miyaura couplings arise from:

  • Catalyst selection: Pd(PPh₃)₄ vs. PdCl₂(dppf) affects regioselectivity in alkynylation or arylation .
  • Temperature control: Lower temperatures (60–80°C) reduce decomposition of halogenated intermediates .
  • Purification: Column chromatography with gradient elution (hexane/ethyl acetate) isolates target compounds from byproducts .

Q. What role does the chloro substituent play in modulating the electronic properties of uracil derivatives, and how does this affect downstream reactivity?

  • Answer: The electron-withdrawing chloro group at C6 activates the uracil ring for electrophilic substitution at C5. This facilitates:

  • Halogen exchange: Bromination at C5 using NBS/H₂O₂ generates 5-bromo-6-chloro derivatives for diversification .
  • Electrochemical studies: The chloro group stabilizes intermediates in redox-active derivatives, as shown in pyridopyrimidine syntheses .

Q. What methodologies are used to assess the stability of this compound under varying pH and temperature conditions?

  • Answer: Accelerated stability studies include:

  • pH-dependent degradation: Incubation in buffered solutions (pH 1–13) with HPLC monitoring identifies hydrolysis products (e.g., 1,3-dimethyluracil) .
  • Thermogravimetric Analysis (TGA): Determines decomposition thresholds (>200°C) to guide storage and reaction design .

Q. Methodological Notes

  • Reaction Optimization: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves solubility in biphasic systems .
  • Safety Protocols: Ethanolamine quenching neutralizes residual chlorinated intermediates post-synthesis .
  • Computational Modeling: DFT calculations predict regioselectivity in cross-coupling reactions, reducing experimental trial-and-error .

Properties

IUPAC Name

6-chloro-1,3-dimethylpyrimidine-2,4-dione
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InChI

InChI=1S/C6H7ClN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VATQPUHLFQHDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40220008
Record name 6-Chloro-1,3-dimethyluracil
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Molecular Weight

174.58 g/mol
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CAS No.

6972-27-6
Record name 6-Chloro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
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Synthesis routes and methods

Procedure details

To a stirred solution of 1,3-dimethylbarbituric acid (20.0 g, 128.09 mmol) in water (10 ml), phosphorous oxychloride (80 ml) was added slowly in externally cooling condition and then the reaction was slowly warmed to room temperature. After refluxing for 3 h the reaction mixture was allowed to cool to 0° C. and quenched with ice cold water (350 ml). The reaction mixture was extracted with chloroform (2×200 ml) and the combined organic extracts were washed with water (2×100 ml), dried over Na2SO4 and concentrated. The residue obtained was purified by silica gel column chromatography using 5% ethyl acetate in chloroform to obtain 21 g of the product as a pale brown solid; 1H NMR (300 MHz, CDCl3) δ 3.33 (s, 3H), 3.57 (s, 3H), 5.94 (s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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